molecular formula C11H8N2O4 B2363022 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole CAS No. 1280538-10-4

1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole

Cat. No.: B2363022
CAS No.: 1280538-10-4
M. Wt: 232.195
InChI Key: PFOJFBQHGFDFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 6-nitro-1,3-benzodioxole moiety

Scientific Research Applications

1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Specific safety and hazard information for this compound is not available in the sources I have access to. As with all chemicals, it should be handled with appropriate safety precautions. The compound is light-sensitive, so exposure to light should be avoided .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its chemical reactivity, and its potential biological activity. It could also be interesting to study its photophysical properties, given its light sensitivity .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of "1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole" . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole typically involves the nitration of 1,3-benzodioxole followed by the introduction of the pyrrole ring. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The subsequent coupling with a pyrrole derivative can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Halogenating agents or other electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated pyrroles, and other substituted benzodioxole compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
  • 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol

Uniqueness

1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole is unique due to the presence of both a nitro group and a benzodioxole moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-13(15)9-6-11-10(16-7-17-11)5-8(9)12-3-1-2-4-12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOJFBQHGFDFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N3C=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.